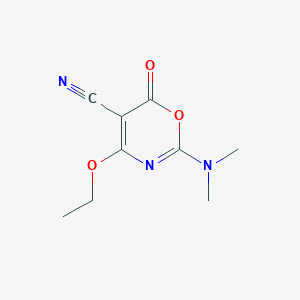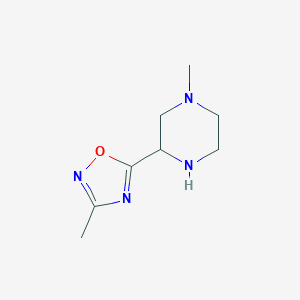
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an oxazine ring
Preparation Methods
The synthesis of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves several steps. One common method includes the reaction of dimethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Chemical Reactions Analysis
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like alkyl halides
Scientific Research Applications
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol lacks the oxazine ring and ethoxy group, making it less complex.
Dimethylaminoquinolines: These compounds share the dimethylamino group but have a quinoline ring instead of an oxazine ring, leading to different chemical properties and applications.
Properties
CAS No. |
132164-88-6 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-(dimethylamino)-4-ethoxy-6-oxo-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O3/c1-4-14-7-6(5-10)8(13)15-9(11-7)12(2)3/h4H2,1-3H3 |
InChI Key |
MGHCSRIGRPMGHC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Canonical SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Synonyms |
6H-1,3-Oxazine-5-carbonitrile,2-(dimethylamino)-4-ethoxy-6-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















